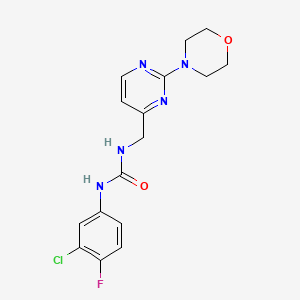

1-(3-Chloro-4-fluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

説明

1-(3-Chloro-4-fluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a urea-based small molecule featuring a 3-chloro-4-fluorophenyl group on one arm and a 2-morpholinopyrimidin-4-ylmethyl moiety on the other. The compound’s structure integrates a morpholine-substituted pyrimidine core, which distinguishes it from analogs with alternative heterocyclic systems (e.g., thiazole or pyrrolopyrimidine).

特性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFN5O2/c17-13-9-11(1-2-14(13)18)22-16(24)20-10-12-3-4-19-15(21-12)23-5-7-25-8-6-23/h1-4,9H,5-8,10H2,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFZCTQWWHGQOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-Chloro-4-fluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, a compound of interest in pharmaceutical research, has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a chloro-fluorophenyl group and a morpholinopyrimidine moiety. The synthesis typically involves the reaction of 3-chloro-4-fluoroaniline with an isocyanate derivative under controlled conditions to yield the urea derivative.

| Property | Value |

|---|---|

| Molecular Formula | C17H19ClFN5O2 |

| Molecular Weight | 394.8 g/mol |

| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea |

Research indicates that this compound acts as an inhibitor of Polo-like kinase 4 (PLK4), a crucial regulator in centriole duplication and cell cycle progression. Overexpression of PLK4 is linked to various cancers, making it an attractive target for therapeutic intervention . The inhibition of PLK4 leads to centrosome loss, which can trigger cell cycle arrest in p53-positive cancer cells, thereby reducing tumor proliferation .

Anticancer Properties

In vitro studies have demonstrated that 1-(3-Chloro-4-fluorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea exhibits significant cytotoxicity against several cancer cell lines. Notably, its effectiveness varies depending on the genetic background of the cells, particularly the status of the p53 pathway:

- Cell Lines Tested : RPE1 (wild-type p53), various cancer-associated mutations.

- Effects Observed : Induction of G1 arrest and stabilization of p53 in certain cell lines following PLK4 inhibition.

Case Studies and Research Findings

- PLK4 Inhibition and Cancer Treatment :

- Cytotoxicity Assays :

- Various assays have shown that this compound can significantly reduce cell viability in cancer models compared to controls. The concentration required for effective inhibition varies but generally falls within micromolar ranges.

類似化合物との比較

Table 1: Substituent Comparison of Selected Urea Derivatives

*Calculated based on structural formula.

Kinase Inhibition

- Compound 3b (): A pyrrolopyrimidine-based urea derivative exhibited VEGFR-2 inhibitory activity (IC₅₀ = 91.02 µM). Its 4-fluoro-3-(trifluoromethyl)phenyl group likely enhances hydrophobic interactions with kinase domains .

- Target Compound: The morpholinopyrimidine core may improve solubility and target affinity compared to bulkier heterocycles (e.g., pyrrolopyrimidine), though specific kinase data are unavailable.

Apoptosis and Cell Cycle Effects

- Compound 4a (): Induced G0/G1 phase arrest (p < 0.01) and increased early apoptosis in SW480 cells (15.14% vs. 4.46% control). The 4-fluorophenyl substituent may balance lipophilicity and cellular uptake .

Physicochemical and Pharmacokinetic Considerations

- Morpholine vs.

- Thiazole vs. Pyrimidine : Thiazole-containing analogs () exhibit higher molecular weights (~500–600 Da) due to extended side chains, which may limit bioavailability. The target compound’s pyrimidine core offers a more compact scaffold.

Q & A

Basic Research Question

- 1H/13C NMR : Confirm urea NH protons (δ 8.2–9.5 ppm) and aromatic/morpholine protons (δ 6.5–8.0 ppm). Discrepancies in splitting patterns may indicate rotameric forms due to restricted rotation around the urea bond .

- X-ray crystallography : Resolves conformational details, such as chair conformation of the morpholine ring and hydrogen-bonding networks (e.g., N–H⋯O interactions forming dimers) .

- IR spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) confirm functional groups .

How does the compound’s solubility and stability vary under different experimental conditions?

Basic Research Question

- Solubility : Limited in aqueous buffers (≤1 mM); improved in DMSO or DMF. Stability studies (pH 1–12, 25–37°C) show degradation in acidic/basic conditions (>48 hours), with optimal stability in neutral pH .

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the morpholine ring or urea moiety .

What mechanistic insights explain its antiproliferative activity in cancer cell lines?

Advanced Research Question

- Kinase inhibition : Structural analogs (e.g., linifanib-like ureas) inhibit receptor tyrosine kinases (e.g., VEGFR, PDGFR) by binding to the ATP pocket. Molecular docking suggests the morpholine-pyrimidine group interacts with hinge regions, while the chlorofluorophenyl moiety occupies hydrophobic pockets .

- In vitro assays : Tested against HeLa or MCF-7 cells (IC₅₀ = 0.5–5 µM). Use MTT assays with 72-hour exposure; validate selectivity via kinase profiling panels .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced Research Question

- Substituent effects :

- Methodology : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl, methoxy) and compare IC₅₀ values. Use QSAR models to predict logP and polar surface area .

How should researchers address contradictions in spectroscopic data or bioactivity results?

Advanced Research Question

- Spectral discrepancies : If NMR signals deviate from expected patterns, check for:

- Rotameric equilibria : Use variable-temperature NMR to coalesce split peaks .

- Impurities : Re-crystallize from ethanol/water or use preparative HPLC .

- Bioactivity variability : Control for cell line heterogeneity (e.g., passage number, culture conditions) and validate assays with positive controls (e.g., staurosporine for apoptosis) .

What computational methods support the analysis of its binding modes?

Advanced Research Question

- Docking : Use AutoDock Vina with crystal structures (PDB: 1XKK) to model interactions. Key residues (e.g., Lys868 in VEGFR2) form hydrogen bonds with urea carbonyl .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Monitor RMSD (<2 Å) to confirm pose retention .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。